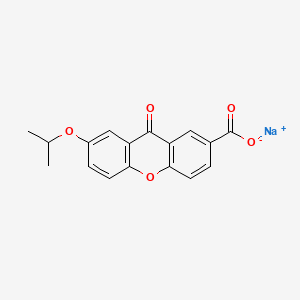

Xanoxate sodium

Descripción

Xanoxate sodium is a heterocyclic carboxylic acid derivative synthesized via Friedel-Crafts cyclization and subsequent oxidation of a xanthone intermediate, as described in The Organic Chemistry of Drug Synthesis . It belongs to a class of compounds exhibiting anti-allergic activity by inhibiting allergic mediator release, analogous to sodium cromoglycate . Xanoxate sodium has been evaluated in clinical trials for anti-allergic applications, though its commercial availability and regulatory status remain unclear from the provided data .

Propiedades

Número CAS |

41147-04-0 |

|---|---|

Fórmula molecular |

C17H13NaO5 |

Peso molecular |

320.27 g/mol |

Nombre IUPAC |

sodium;9-oxo-7-propan-2-yloxyxanthene-2-carboxylate |

InChI |

InChI=1S/C17H14O5.Na/c1-9(2)21-11-4-6-15-13(8-11)16(18)12-7-10(17(19)20)3-5-14(12)22-15;/h3-9H,1-2H3,(H,19,20);/q;+1/p-1 |

Clave InChI |

BOKNZRWXKMUXII-UHFFFAOYSA-M |

SMILES |

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |

SMILES isomérico |

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |

SMILES canónico |

CC(C)OC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |

Apariencia |

Solid powder |

Otros números CAS |

41147-04-0 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Xanoxate sodium; RS-6818 ; RS 6818; RS6818. |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de XANOXATE SODIO normalmente implica la reacción del ácido 7-isopropoxi-9-oxo-9H-xanteno-2-carboxílico con hidróxido de sodio. La reacción se lleva a cabo en un medio acuoso bajo condiciones controladas de temperatura y pH para asegurar la conversión completa del ácido a su sal sódica .

Métodos de producción industrial

La producción industrial de XANOXATE SODIO sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para mantener la calidad y el rendimiento del producto. La mezcla de reacción se suele someter a filtración, cristalización y secado para obtener el producto final en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

XANOXATE SODIO experimenta diversas reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar los óxidos correspondientes.

Reducción: Puede reducirse bajo condiciones específicas para producir derivados reducidos.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, donde el ion sodio se reemplaza por otros cationes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los haluros y otros nucleófilos bajo condiciones controladas de pH y temperatura.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido xanteno carboxílico, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

XANOXATE SODIO tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de otras moléculas complejas.

Biología: Se emplea en ensayos bioquímicos y como sonda fluorescente en estudios de imagen.

Medicina: Tiene posibles aplicaciones terapéuticas debido a su actividad biológica.

Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de XANOXATE SODIO implica su interacción con dianas moleculares y vías específicas. Actúa uniéndose a ciertas enzimas o receptores, modulando así su actividad. Los dianas moleculares y las vías exactas dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Key Comparators:

- Sodium Oxalate (Na₂C₂O₄) : A dicarboxylate salt used in laboratory settings and industrial processes. It induces apoptosis in renal cells at 2 mM concentrations, as shown in HEK293T cell studies .

- Sodium Acetate (CH₃COONa): A monocarboxylate salt with buffering and nephroprotective properties. It reduces sodium oxalate-induced apoptosis by 40% in co-treatment experiments .

- Sodium Acexamate (C₈H₁₄NNaO₃): A sodium salt of 6-acetamidohexanoate, structurally distinct due to its amide and aliphatic chain.

- Sodium Chloroacetate (C₂H₂ClO₂Na) : A halogenated carboxylate with significant toxicity, requiring stringent safety protocols for handling .

Mechanistic Differences:

- Xanoxate sodium acts via inhibition of mast cell mediator release, targeting allergic pathways .

- Sodium oxalate promotes calcium oxalate crystallization and cellular apoptosis, linked to nephrolithiasis .

- Sodium acetate modulates intracellular pH and mitigates oxalate toxicity through metabolic interference .

Comparative Data Table

*Inferred structural class: Xanthone derivatives (C₁₃H₉O₄Na estimated based on related compounds) .

Key Research Findings

Apoptosis Modulation (HEK293T Cells):

- Sodium oxalate (2 mM) induced 65% apoptosis (late + early stages), while sodium acetate co-treatment reduced apoptosis to 25% .

- Ethanol and alanine showed negligible protective effects, highlighting acetate’s unique role in oxalate detoxification .

Anti-Allergic Activity:

- Xanoxate sodium and related xanthone derivatives demonstrated efficacy comparable to sodium cromoglycate in preclinical models, though clinical data are sparse .

Structural Stability:

Actividad Biológica

Xanoxate sodium, a compound with the chemical formula C17H13NaO5, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of Xanoxate sodium, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential through various studies and data.

- Chemical Name : Xanoxate sodium

- Molecular Formula : C17H13NaO5

- CAS Number : 23681192

- PubChem ID : 23681192

Xanoxate sodium exhibits a range of biological activities attributed to its structural characteristics. The compound is believed to interact with various biological targets, influencing pathways related to inflammation, cancer cell proliferation, and metabolic disorders.

Inhibition of Enzymatic Activity

Research indicates that Xanoxate sodium may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, thereby managing blood sugar levels effectively.

Cytotoxicity Studies

Cytotoxicity assessments are vital for understanding the safety and efficacy of new compounds. Xanoxate sodium has been subjected to various cytotoxicity assays using different cell lines.

Cytotoxicity Assays Overview

| Assay Type | Purpose | Methodology |

|---|---|---|

| MTT Assay | Measure cell viability | Colorimetric assay based on mitochondrial activity |

| Colony Formation Assay | Assess clonogenic potential | Soft agar method for anchorage-independent growth |

| Apoptosis Detection | Evaluate programmed cell death | Annexin V staining combined with flow cytometry |

| LDH Release | Determine plasma membrane integrity | Measurement of lactate dehydrogenase release |

The MTT assay is commonly used as a standard for evaluating cytotoxicity; however, it may not always be suitable for natural compounds like Xanoxate sodium due to potential interference. Therefore, multiple assays should be employed to obtain comprehensive data on cytotoxic effects.

Case Studies and Research Findings

- Study on Cytotoxic Effects :

- Inhibition of Enzymatic Activity :

- Microfluidic Systems for Drug Testing :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.